![molecular formula C23H22N2O6 B6125922 METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6125922.png)
METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, methoxyphenyl groups, and carbamoyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenyl isocyanate with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamoyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group and is used in similar synthetic applications.
2-Methoxyphenyl isocyanate: Another isocyanate derivative with comparable reactivity and applications.
Uniqueness
METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of a pyrrole ring with methoxyphenyl and carbamoyl functionalities, providing a versatile scaffold for various chemical modifications and applications.
Propiedades
IUPAC Name |
methyl (5Z)-4-hydroxy-5-[[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]methylidene]-2-methylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-14-21(23(28)30-3)22(27)19(24-14)12-15-4-8-18(9-5-15)31-13-20(26)25-16-6-10-17(29-2)11-7-16/h4-12,27H,13H2,1-3H3,(H,25,26)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORINNYKUSMKJX-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC)C(=C1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC)/C(=C1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
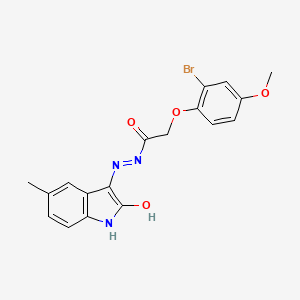
![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)
![6,7-dimethoxy-2-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6125877.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)
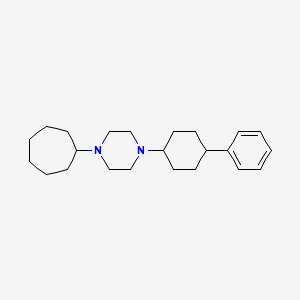
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)
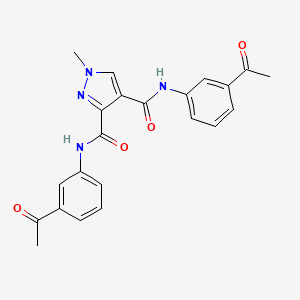
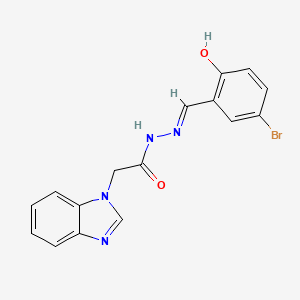
![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)
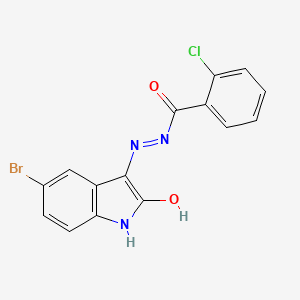
![2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B6125933.png)
![N-{3-[cyclopentyl(methyl)amino]propyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125942.png)
![2-[(FURAN-2-YL)METHYL]-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6125944.png)
